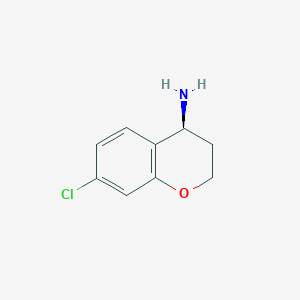

(S)-7-Chlorochroman-4-amine

CAS No.:

Cat. No.: VC15793668

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClNO |

|---|---|

| Molecular Weight | 183.63 g/mol |

| IUPAC Name | (4S)-7-chloro-3,4-dihydro-2H-chromen-4-amine |

| Standard InChI | InChI=1S/C9H10ClNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m0/s1 |

| Standard InChI Key | ZKRTWXXJEXSHCT-QMMMGPOBSA-N |

| Isomeric SMILES | C1COC2=C([C@H]1N)C=CC(=C2)Cl |

| Canonical SMILES | C1COC2=C(C1N)C=CC(=C2)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

(S)-7-Chlorochroman-4-amine features a benzopyran (chroman) backbone, a six-membered oxygen-containing heterocycle fused to a benzene ring. The chlorine substituent at the C7 position and the amine group at C4 introduce both steric and electronic modifications to the core structure. The (S)-configuration at the chiral center (C4) is critical for its stereoselective interactions in biological systems .

The molecular formula of the hydrochloride salt is C₉H₁₁Cl₂NO, with a molecular weight of 220.09 g/mol . The compound’s structure is represented as:

Physicochemical Characteristics

Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of (S)-7-Chlorochroman-4-amine HCl

| Property | Value | Source |

|---|---|---|

| CAS Number | 2241594-38-5 | |

| Molecular Formula | C₉H₁₁Cl₂NO | |

| Molecular Weight | 220.09 g/mol | |

| Solubility | Soluble in water (enhanced via HCl salt) | |

| Storage Conditions | Room temperature (recommended) |

The hydrochloride salt form improves solubility, facilitating its use in aqueous reaction systems. Stability is maintained under recommended storage conditions, though repeated freeze-thaw cycles should be avoided .

Synthesis and Manufacturing

Synthetic Pathways

(S)-7-Chlorochroman-4-amine is synthesized via multi-step organic reactions starting from phenolic precursors. A typical route involves:

-

Chlorination: Introduction of chlorine at the C7 position using chlorinating agents such as sulfuryl chloride.

-

Ring Formation: Cyclization to form the chroman backbone under acidic or basic conditions.

-

Amination: Introduction of the amine group at C4 via nucleophilic substitution or reductive amination.

Enantioselective synthesis remains a challenge, though enzymatic methods—similar to those used for related chiral alcohols—could offer future solutions . For instance, ketoreductases have been employed to achieve high stereoselectivity in analogous systems, suggesting potential applicability here .

Industrial Production

Over 15 suppliers globally offer (S)-7-Chlorochroman-4-amine HCl, including Suzhou Yacoo Chemical Reagent Corporation and NingBO Hong Xiang Biochem.Co.Ltd . Production scales vary from milligram quantities for research to kilogram batches for industrial applications.

Table 2: Select Commercial Suppliers

| Supplier | CAS Number | Price Range (Est.) |

|---|---|---|

| Suzhou Yacoo Chemical Reagent Corp. | 2241594-38-5 | $50–$100/g |

| GlpBio | 2241594-38-5 | $200–$500/25 mg |

| Nanjing Puruida Pharmaceutical Tech | 2241594-38-5 | Custom quotes |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume